3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
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Overview
Description
3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
The synthesis of 3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine typically involves the reaction of 4-(dimethylamino)aniline with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the thiadiazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where common reagents include halogens and nitrating agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, providing neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to 3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine include:
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-14(2)8-5-3-7(4-6-8)9-10(11)13-17(15,16)12-9/h3-6,9,12H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGGJBEMARCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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